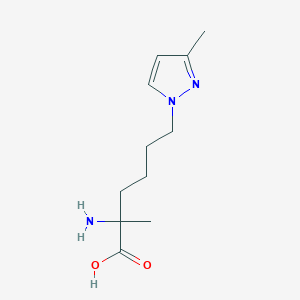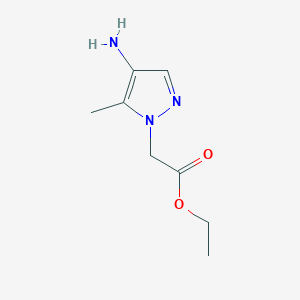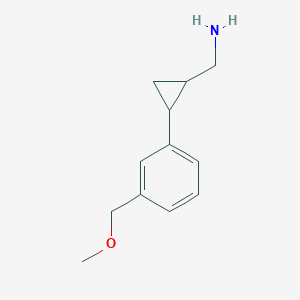
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid is a compound that features a pyrazole ring attached to a hexanoic acid backbone. This compound is of interest due to its unique structure, which combines an amino acid with a pyrazole moiety, potentially offering a range of biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid typically involves the formation of the pyrazole ring followed by its attachment to the hexanoic acid backbone. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable hexanoic acid derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the hexanoic acid backbone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of amino acid derivatives with different functional groups .
Applications De Recherche Scientifique
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, altering their activity and leading to various biological effects. The amino acid backbone allows it to integrate into biological systems, potentially affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methylhexanoic acid: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
3-Methyl-1H-pyrazole: Does not have the amino acid backbone, limiting its biological applications
Uniqueness
2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid is unique due to its combination of a pyrazole ring and an amino acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-amino-2-methyl-6-(3-methylpyrazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-9-5-8-14(13-9)7-4-3-6-11(2,12)10(15)16/h5,8H,3-4,6-7,12H2,1-2H3,(H,15,16) |
Clé InChI |
SQSGHAVLINKZER-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)CCCCC(C)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)









![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)



